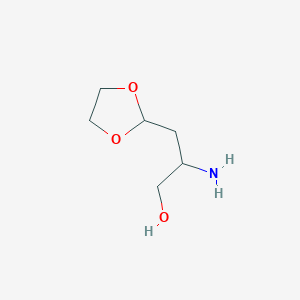

2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

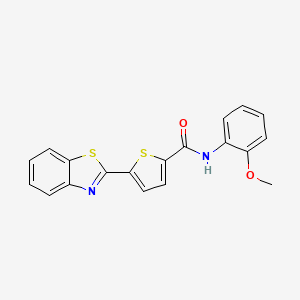

“2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol” is a chemical compound . It has a molecular weight of 147.17 . The IUPAC name for this compound is 2-amino-3-(1,3-dioxolan-2-yl)propan-1-ol .

Molecular Structure Analysis

The InChI code for “2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol” is 1S/C6H13NO3/c7-5(4-8)3-6-9-1-2-10-6/h5-6,8H,1-4,7H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a powder . It has a storage temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Some tertiary amines, including 2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol, have been synthesized and investigated for their performance as corrosion inhibitors for carbon steel. These compounds form a protective layer on the metal surface, inhibiting anodic dissolution. The effectiveness of these inhibitors is influenced by their concentration, with certain derivatives showing high inhibition efficiency, following the Langmuir isotherm model for adsorption on the steel surface (Gao, Liang, & Wang, 2007).

Cardioselectivity of Beta-Adrenoceptor Blocking Agents

Research on 2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol derivatives has contributed to the development of beta-adrenoceptor blocking agents. These agents exhibit cardioselectivity, which is crucial for treating cardiovascular diseases. The nature of the amino group substituent plays a significant role in determining the binding affinity and selectivity of these compounds, providing insights into the development of more effective and selective beta-blockers (Rzeszotarski et al., 1983).

Anticancer and Kinase Inhibitory Activities

The synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives from 2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol has been explored for their potential as Src kinase inhibitors and anticancer agents. Certain derivatives exhibit significant inhibitory potency against Src kinase, a target of interest in cancer therapy. These findings open avenues for the development of new therapeutic agents targeting kinases involved in cancer progression (Sharma et al., 2010).

Heterocyclic Derivative Syntheses

The compound has been used in the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These reactions yield various heterocyclic structures, including tetrahydrofuran, dioxolane, and oxazoline derivatives, showcasing the versatility of 2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol in organic synthesis and the potential for creating novel compounds with diverse biological activities (Bacchi et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-3-(1,3-dioxolan-2-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c7-5(4-8)3-6-9-1-2-10-6/h5-6,8H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNIIGYMYSUBCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-7-(2-methylphenyl)-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2893118.png)

![4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine](/img/structure/B2893123.png)

![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate](/img/structure/B2893125.png)

![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2893132.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2893135.png)

![(E)-methoxy[1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethylidene]amine](/img/structure/B2893136.png)